2h-Furo[2,3-f]isoindole
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Overview
Description
2H-Furo[2,3-f]isoindole is a heterocyclic compound that features a fused ring system combining a furan ring and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[2,3-f]isoindole typically involves ring-closure reactions, cyclization processes, and aromatization. One common method is the cyclization of acetylenic compounds under gold catalysis, which leads to the formation of the isoindole ring . Another approach involves the intramolecular α-arylation of amino esters, followed by cyclization of benzylic amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic routes.
Chemical Reactions Analysis
Types of Reactions: 2H-Furo[2,3-f]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced isoindole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions include substituted isoindoles, reduced isoindole derivatives, and various functionalized isoindole compounds .
Scientific Research Applications
2H-Furo[2,3-f]isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Furo[2,3-f]isoindole involves its interaction with various molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
2H-Isoindole: Shares the isoindole core but lacks the fused furan ring.
Pyrrolo[3,4-f]isoindole: Contains a pyrrole ring fused to the isoindole structure.
Uniqueness: 2H-Furo[2,3-f]isoindole is unique due to its fused furan and isoindole rings, which confer distinct electronic and steric properties. This makes it particularly versatile in synthetic applications and enhances its biological activity compared to other isoindole derivatives .
Properties
CAS No. |
42304-60-9 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-furo[2,3-f]isoindole |
InChI |
InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1,3-6H,2H2 |
InChI Key |
YYKYKQXVWGQBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=C3C=NC=C3C=C2O1 |
Origin of Product |
United States |
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